molecular formula C10H8ClNOS B13671779 4-Chloro-6-(methylsulfinyl)quinoline

4-Chloro-6-(methylsulfinyl)quinoline

Cat. No.: B13671779
M. Wt: 225.70 g/mol
InChI Key: MDJLDHGDAMDBBH-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylsulfinyl)quinoline is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position and a methylsulfinyl group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Chloro-6-(methylsulfinyl)quinoline, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic or basic conditions . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of microwave and ultraviolet irradiation-promoted synthesis, as well as eco-friendly and reusable catalysts, has been explored to make the process greener and more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methylsulfinyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylsulfinyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(methylsulfinyl)quinoline is unique due to the presence of both the chlorine atom and the methylsulfinyl group, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

4-chloro-6-methylsulfinylquinoline

InChI

InChI=1S/C10H8ClNOS/c1-14(13)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3

InChI Key

MDJLDHGDAMDBBH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC2=C(C=CN=C2C=C1)Cl

Origin of Product

United States

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